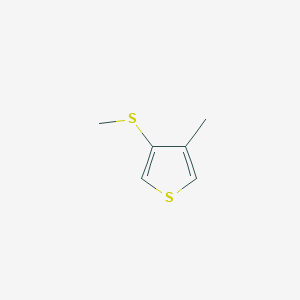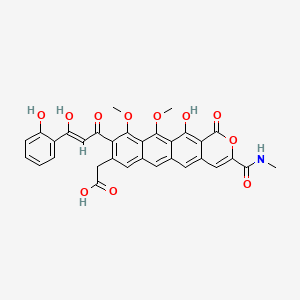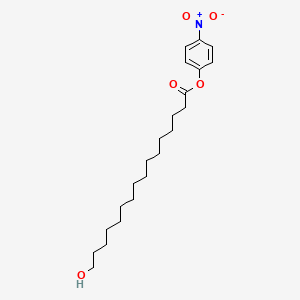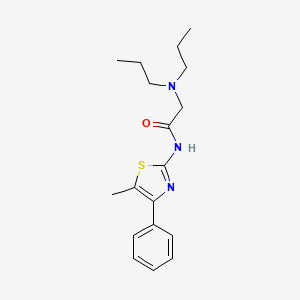
N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-N~2~,N~2~-dipropylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-N~2~,N~2~-dipropylglycinamide is a synthetic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with a methyl and phenyl group, and a glycinamide moiety with dipropyl substitutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-N~2~,N~2~-dipropylglycinamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Substitution Reactions: The methyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of Glycinamide Moiety: The glycinamide moiety is synthesized by reacting glycine derivatives with appropriate alkylating agents.
Final Coupling: The thiazole ring and glycinamide moiety are coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-N~2~,N~2~-dipropylglycinamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and glycinamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole and glycinamide derivatives.
科学的研究の応用
N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-N~2~,N~2~-dipropylglycinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-N~2~,N~2~-dipropylglycinamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The glycinamide moiety may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole structure.
Uniqueness
N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-N~2~,N~2~-dipropylglycinamide is unique due to its specific substitutions on the thiazole ring and the presence of a dipropylglycinamide moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
105602-33-3 |
|---|---|
分子式 |
C18H25N3OS |
分子量 |
331.5 g/mol |
IUPAC名 |
2-(dipropylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H25N3OS/c1-4-11-21(12-5-2)13-16(22)19-18-20-17(14(3)23-18)15-9-7-6-8-10-15/h6-10H,4-5,11-13H2,1-3H3,(H,19,20,22) |
InChIキー |
NIUHCKYQXWAFBV-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CC(=O)NC1=NC(=C(S1)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


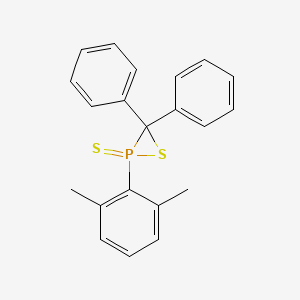
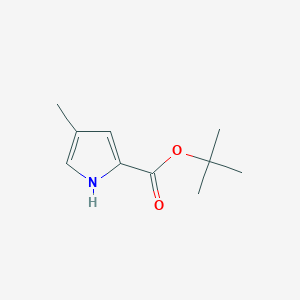
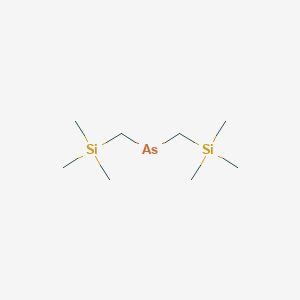
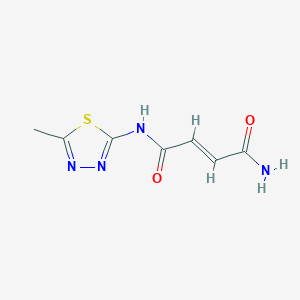
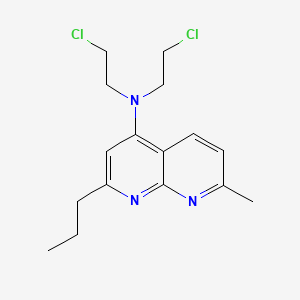
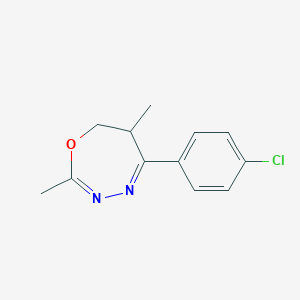

![4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one](/img/structure/B14344974.png)
![3-[Dodecyl(methyl)amino]propanenitrile](/img/structure/B14344979.png)
